2-(1H-Pyrrol-2-yl)-2,3-dihydro-1H-perimidine
Description
2-(1H-Pyrrol-2-yl)-2,3-dihydro-1H-perimidine is a dihydroperimidine derivative featuring a pyrrole substituent at the 2-position of the perimidine scaffold. Dihydroperimidines are π-amphoteric heterocyclic systems with a partially saturated six-membered ring fused to a naphthalene moiety .
Properties
IUPAC Name |
2-(1H-pyrrol-2-yl)-2,3-dihydro-1H-perimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3/c1-4-10-5-2-7-12-14(10)11(6-1)17-15(18-12)13-8-3-9-16-13/h1-9,15-18H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLFNTSVZURSBEK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C3C(=C1)NC(NC3=CC=C2)C4=CC=CN4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1H-Pyrrol-2-yl)-2,3-dihydro-1H-perimidine typically involves the annulation of the imidazole ring to the pyrrole ring. One common method includes the reaction of pyrrole with an appropriate imidazole precursor under specific conditions. For instance, the use of catalytic amounts of iron (III) chloride in water can facilitate the condensation of pyrrole with imidazole derivatives .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the principles of green chemistry, such as the use of water as a solvent and the employment of catalytic amounts of reagents, are often applied to enhance the efficiency and sustainability of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
2-(1H-Pyrrol-2-yl)-2,3-dihydro-1H-perimidine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield dihydro derivatives.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce various functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Reagents like alkyl halides and sulfonyl chlorides are employed under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include various substituted derivatives of this compound, which can exhibit different chemical and physical properties .
Scientific Research Applications
2-(1H-Pyrrol-2-yl)-2,3-dihydro-1H-perimidine is a molecule with a pyrrole ring attached to a 2,3-dihydro-1H-perimidine moiety, giving it unique chemical properties and biological activities. Its molecular formula is C13H12N4, containing carbon, hydrogen, and nitrogen atoms. The applications of this compound are diverse because of its structural characteristics.
Applications
This compound's applications are in:
- Pharmaceuticals The compound can be used in pharmaceuticals because of its structural characteristics. Pyrimidine derivatives have garnered interest as they demonstrate a wide variety of biological activities such as antibacterial, antiallergic, antihypertensive, and antitumor activity, along with cardiopulmonary and bronchodilating effects .
- Interaction Studies Essential for understanding its mechanism of action and potential therapeutic uses, investigations study how this compound interacts with biological targets, such as enzymes or receptors, which could provide insights into its efficacy and safety profiles.
- Drug discovery, polymer chemistry, photo sensors, dye industries, and catalytic activity Perimidine derivatives have applications in these fields .
Chemical Reactivity
The pyrrole component can participate in electrophilic aromatic substitutions, while the perimidine structure allows for nucleophilic attacks because of the presence of nitrogen atoms.
Mechanism of Action
The mechanism of action of 2-(1H-Pyrrol-2-yl)-2,3-dihydro-1H-perimidine involves its interaction with specific molecular targets. For instance, it can bind to enzymes or receptors, modulating their activity. The exact pathways and molecular targets depend on the specific derivative and its application. Research is ongoing to elucidate these mechanisms in detail .
Comparison with Similar Compounds
Key Observations :
- Methanol is optimal for imidazole derivatives due to reagent solubility and product precipitation .
- Azo-substituted derivatives require harsher conditions (e.g., DMF at 80°C) .
- Green chemistry approaches (e.g., ethanol or water as solvents) are emerging for aryl-substituted analogs .
Physicochemical Properties
Solubility and Solvate Formation
- 2-(1H-Imidazol-2-yl) derivative: Insoluble in methanol but forms a 1:1 methanol solvate stabilized by hydrogen bonding between the imidazole NH and methanol .
- Dehydrogenated analog (1H-perimidine) : Lacks solvate formation due to conjugation-induced rigidity .
- Pyrrole derivative : Expected to exhibit lower solubility in polar solvents compared to imidazole analogs due to pyrrole’s reduced hydrogen-bonding capacity.
Thermal Stability
Anticancer Activity
Biological Activity
2-(1H-Pyrrol-2-yl)-2,3-dihydro-1H-perimidine is a compound that belongs to the perimidine family, characterized by a unique fused ring system containing both pyrrole and perimidine structures. Its molecular formula is C13H12N4, which indicates the presence of carbon, hydrogen, and nitrogen atoms. The compound has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.
Chemical Structure and Properties
The structure of this compound features a pyrrole ring attached to a 2,3-dihydro-1H-perimidine moiety. This configuration allows for diverse chemical reactivity, including electrophilic aromatic substitutions and nucleophilic attacks due to the nitrogen atoms present in the perimidine structure. The unique combination of these functionalities may enhance its biological activity compared to simpler structures.
Biological Activities
Research indicates that this compound exhibits several biological activities, including:
1. Antimicrobial Properties
Studies have shown that derivatives of this compound possess significant antimicrobial activity against various pathogens. For instance, compounds with similar structures have demonstrated efficacy against Gram-positive and Gram-negative bacteria such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for these compounds ranged from 3.12 to 12.5 µg/mL, indicating potent antibacterial properties .
2. Anticancer Activity
The anticancer potential of this compound has been evaluated in vitro against various human cancer cell lines, including HCT116 (colon cancer) and MCF-7 (breast cancer). Several derivatives showed cytotoxic effects comparable to established chemotherapeutics like doxorubicin. For example, specific analogs exhibited IC50 values indicating strong selective toxicity towards cancer cells while sparing normal cells .
3. Mechanism of Action
The mechanism by which this compound exerts its biological effects is thought to involve interaction with the aryl hydrocarbon receptor (AhR) pathway. Activation of this pathway can lead to the induction of cytochrome P450 enzymes (CYP1 family), which are crucial for drug metabolism and detoxification processes .
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound, it is beneficial to compare it with structurally related compounds:
| Compound Name | Structure Type | Notable Features |
|---|---|---|
| 1H-Pyrrole | Simple Aromatic Ring | Basic structure; no fused nitrogen-containing ring |
| 1H-Imidazole | Five-membered Ring | Exhibits different reactivity due to nitrogen placement |
| 2-Aminoquinoline | Fused Ring System | Known for diverse biological activities |
| 3-Hydroxypyridine | Hydroxylated Pyridine | Potential applications in pharmaceuticals |
The combination of both pyrrole and perimidine functionalities in this compound may enhance its biological activity compared to these simpler structures .
Case Study 1: Antimicrobial Evaluation
In a study assessing the antimicrobial properties of various pyrrole derivatives, it was found that certain derivatives of this compound exhibited MIC values significantly lower than those of traditional antibiotics like ciprofloxacin. This highlights the compound's potential as a new class of antimicrobial agents .
Case Study 2: Anticancer Activity Assessment
A series of experiments conducted on human cancer cell lines demonstrated that specific derivatives of this compound had superior cytotoxic effects compared to standard treatments. The findings suggest that these compounds could serve as lead candidates for developing new anticancer therapies .
Q & A
Q. What are the optimal synthetic routes for 2-(1H-Pyrrol-2-yl)-2,3-dihydro-1H-perimidine?
The compound can be synthesized via cyclocondensation of 1,8-diaminonaphthalene with aldehydes or ketones under reflux conditions. For example, using pyrrole-2-carbaldehyde as a starting material, the reaction proceeds in ethanol or acetic acid with catalytic heating. Microwave-assisted synthesis (MWI) can significantly reduce reaction time and improve yields (e.g., 60–85% yield in 10–15 minutes under 300 W irradiation) .
Q. How should researchers characterize this compound to confirm its structure?
- Spectroscopic Analysis : Use -NMR and -NMR to confirm proton and carbon environments, particularly the dihydroperimidine core and pyrrole substituents.
- Mass Spectrometry : High-resolution mass spectrometry (HRMS) ensures molecular ion consistency with the expected formula (e.g., [M+H] at m/z 273.1245 for CHN) .
- X-ray Crystallography : Single-crystal studies validate bond lengths and angles, especially the planar perimidine ring and dihedral angles of the pyrrole moiety .
Q. What initial biological screening assays are recommended for this compound?
- Antibacterial Activity : Test against Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) strains using disk diffusion or broth microdilution (MIC determination). Control with standard antibiotics (e.g., ampicillin) .
- Anti-inflammatory Screening : Measure inhibition of COX-2 or TNF-α production in LPS-induced macrophage models .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) be systematically analyzed for derivatives of this compound?
- Substituent Variation : Compare analogues with electron-withdrawing (e.g., Cl, NO) or electron-donating (e.g., OCH) groups at the pyrrole or perimidine positions. For example, chlorophenyl substituents enhance cytotoxicity (IC = 0.59–1.2 μM in HepG2 cells) .
- Computational Modeling : Perform molecular docking to predict interactions with targets like DNA topoisomerase II or β-tubulin. Use DFT/B3LYP calculations to correlate electronic properties (e.g., HOMO-LUMO gaps) with bioactivity .
Q. What strategies resolve contradictions in reported biological activity data?
- Standardized Assay Conditions : Control variables like cell line passage number (e.g., HepG2 vs. MCF-7), serum concentration, and incubation time.
- Dose-Response Validation : Replicate studies across multiple labs using identical compound batches (e.g., IC discrepancies may arise from impurity levels >5%) .
- Mechanistic Follow-Up : Combine phenotypic screening with target-specific assays (e.g., DNA intercalation studies via fluorescence quenching) to confirm proposed modes of action .
Q. How can synthetic efficiency be improved for scaled-up production?
- Microwave Irradiation : Reduces reaction times from hours to minutes (e.g., 80% yield in 12 minutes vs. 6 hours under reflux) .
- Solvent-Free Conditions : Minimize purification steps by using neat reactants and solid-supported catalysts (e.g., KCO on alumina) .
- Flow Chemistry : Continuous synthesis in microreactors enhances reproducibility for high-throughput derivative libraries .
Notes for Methodological Rigor
- Antibacterial Assays : Include positive (e.g., ciprofloxacin) and negative (DMSO vehicle) controls. Use CLSI guidelines for MIC interpretation .
- Cytotoxicity Testing : Validate results with ATP-based viability assays (e.g., CellTiter-Glo) to avoid false positives from compound fluorescence .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
